6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid typically involves the reaction of nicotinic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of nicotinic acid dehydrogenase to convert nicotinic acid into 6-hydroxynicotinic acid . The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes using strains of Pseudomonas poae, which have been optimized to produce high yields of the compound . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and pH adjustments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid involves its interaction with molecular targets and pathways. In biological systems, it can bind to transcriptional regulators, influencing the breakdown of nicotinic acid . This regulatory function is crucial for controlling metabolic pathways and ensuring proper cellular function.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxynicotinic acid: This compound has similar structural features but differs in its functional groups.
5-Bromo-3-methoxypicolinic acid: Another related compound with distinct chemical properties.
Uniqueness
6-Hydroxy-5-(2-hydroxymethylphenyl)nicotinic acid stands out due to its unique combination of hydroxyl and hydroxymethyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[2-(hydroxymethyl)phenyl]-6-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-3-1-2-4-10(8)11-5-9(13(17)18)6-14-12(11)16/h1-6,15H,7H2,(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRXAACVCLNVNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CNC2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687097 | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-24-0 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-[2-(hydroxymethyl)phenyl]-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-(Hydroxymethyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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